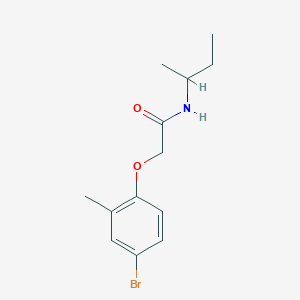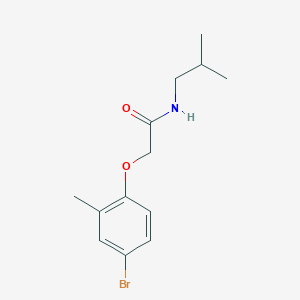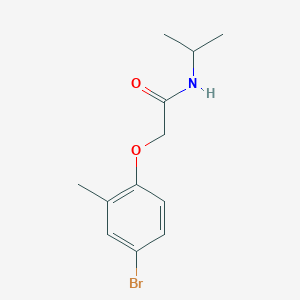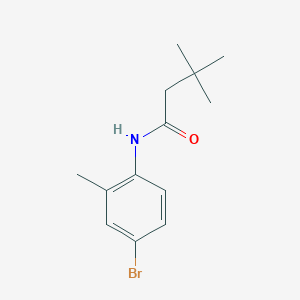![molecular formula C19H20N4O4S B297176 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B297176.png)
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide in lab experiments is its high potency and selectivity. However, one of the limitations is its poor solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide. One direction is to further study its potential applications in the field of medicine, particularly in the treatment of cancer and autoimmune diseases. Another direction is to study its potential use as a pesticide in the field of agriculture. Additionally, further research can be conducted to improve its solubility and stability in water, which can increase its potential applications in various fields.
Métodos De Síntesis
The synthesis of 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide involves the reaction of 2-methylindole-3-acetic acid with N-(2-methoxyethyl)-N-methylacetamide in the presence of thionyl chloride and triethylamine. The resulting product is then reacted with 4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidine in the presence of potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methyl-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicine, it has shown promising results in the treatment of cancer, inflammation, and autoimmune diseases. In the field of agriculture, it has been studied for its potential use as a pesticide. It has also been studied for its potential applications in the field of materials science, such as in the development of organic electronics and sensors.
Propiedades
Fórmula molecular |
C19H20N4O4S |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-[3-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methylindol-1-yl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-13(9-14-17(25)21-19(28)22-18(14)26)12-5-3-4-6-15(12)23(11)10-16(24)20-7-8-27-2/h3-6,9H,7-8,10H2,1-2H3,(H,20,24)(H2,21,22,25,26,28) |
Clave InChI |
ZOLNYQBBTBYJLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1CC(=O)NCCOC)C=C3C(=O)NC(=S)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)










![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)